molecular formula C7H13BrOS B14512879 S-Butyl 2-bromopropanethioate CAS No. 62943-32-2

S-Butyl 2-bromopropanethioate

Cat. No.: B14512879
CAS No.: 62943-32-2
M. Wt: 225.15 g/mol
InChI Key: VREUAUXTPGZGPN-UHFFFAOYSA-N
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Description

S-Butyl 2-bromopropanethioate is a sulfur-containing organic compound characterized by a thioester functional group. Its structure comprises a butyl group attached via a sulfur atom to a 2-bromopropanoyl moiety. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom and the thioester’s reactivity.

Properties

CAS No.

62943-32-2

Molecular Formula

C7H13BrOS

Molecular Weight

225.15 g/mol

IUPAC Name

S-butyl 2-bromopropanethioate

InChI

InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3

InChI Key

VREUAUXTPGZGPN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)C(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.

Major Products Formed:

Scientific Research Applications

S-Butyl 2-bromopropanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on organophosphorus compounds with thioester or thiolate groups, which differ significantly from S-butyl 2-bromopropanethioate. However, comparisons can be drawn based on functional groups, reactivity, and applications:

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Key Substituents Reactivity Profile
This compound Thioester, bromoalkane Bromine at C2, butyl-S linkage Electrophilic substitution
O-sec-Butyl S-2-dimethylaminoethyl methylphosphonothiolate Phosphonothiolate, aminoethyl Phosphorus center, dimethylamino Nerve agent analogs, cholinesterase inhibition
Butyl S-2-diisopropylaminoethyl methylphosphonothioate Phosphonothioate, diisopropylamino Diisopropylaminoethyl chain High toxicity, Schedule 1A03 classification

Key Findings :

Reactivity: this compound’s bromine atom enables nucleophilic substitution (e.g., SN2 reactions), whereas phosphonothiolates in the evidence exhibit reactivity toward acetylcholinesterase due to their organophosphorus cores . Thioesters like this compound are less persistent in biological systems compared to phosphonothiolates, which are designed for prolonged activity .

Applications :

  • The evidence compounds are linked to nerve agents (e.g., VX analogs) or pesticides, whereas this compound is more likely used in synthetic organic chemistry for constructing C-S or C-Br bonds .

Toxicity and Regulation: Phosphonothiolates in the evidence are classified under Schedule 1A03 (Chemical Weapons Convention) due to their neurotoxic effects. In contrast, this compound’s toxicity profile is less documented but likely milder, given its simpler structure .

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